3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide
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Overview
Description
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold . Common reagents used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Utilizes reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Metal-free oxidation agents and photocatalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and technologies
Mechanism of Action
The mechanism of action of 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Share a similar heterocyclic scaffold and are used in similar applications.
Imidazo[1,5-a]pyridines: Another class of compounds with a similar structure and applications.
Uniqueness
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24(14-17-8-11-27-12-9-17)22(26)18-5-4-6-20(13-18)28-16-19-15-25-10-3-2-7-21(25)23-19/h2-7,10,13,15,17H,8-9,11-12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIKVFPPFROAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)C2=CC(=CC=C2)OCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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